![molecular formula C12H13BrN2O2 B2488371 tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 1222809-40-6](/img/structure/B2488371.png)
tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl derivatives, including compounds structurally related to tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, often involves complex reactions that include the formation of Schiff base compounds through coupling processes. For example, Çolak et al. (2021) outlined a synthesis method that begins with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, leading to compounds characterized by FTIR, 1H, and 13C NMR spectroscopy, and X-ray crystallographic analysis (Çolak, Karayel, Buldurun, & Turan, 2021).
Molecular Structure Analysis
The molecular and crystal structure of related compounds is critical in understanding the behavior and reactivity of tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. X-ray crystallography provides insights into the molecular conformation, showcasing how intramolecular hydrogen bonding stabilizes the structure, as demonstrated in the study by Çolak et al. (2021), where compound 2a exhibited two O—H⋯N and O—H⋯O intramolecular hydrogen bonds (Çolak et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl derivatives are diverse and include processes like the nitrile anion cyclization strategy described by Chung et al. (2005), which showcases the potential for creating disubstituted pyrrolidines, indicative of the versatility in the chemical manipulation of tert-butyl-containing compounds (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, can be inferred from studies on similar compounds. For instance, the synthesis and crystalline properties of tert-butyl derivatives reveal the influence of substituents on molecular packing and interaction forces within crystals, providing a basis for predicting the behavior of tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate in various solvents and conditions (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Chemical Properties Analysis
The reactivity and stability of tert-butyl derivatives are critical in their application. Studies, such as the one by Sasaki et al. (2020), demonstrate the synthesis and functionalization of highly substituted pyrrolidinones, showcasing the chemical properties and potential reactivity pathways of tert-butyl-containing compounds (Sasaki, Tokuhara, Ohba, Okabe, Nakayama, Nakagawa, Skene, Hoffman, Zou, & Yoshida, 2020).
Applications De Recherche Scientifique
Cascade Reactions and Cyclization
- tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate demonstrates potential in cascade reactions. Ivanov (2020) describes its role in the formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyridines through anionic cascade recyclization processes (Ivanov, 2020).
Synthesis and Characterization
- The compound is pivotal in synthesizing various derivatives. Çolak et al. (2021) utilized it in synthesizing and characterizing 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, highlighting its versatility in chemical synthesis (Çolak et al., 2021).
Palladium-Catalyzed Coupling
- In a study by Wustrow and Wise (1991), this compound underwent palladium-catalyzed coupling reactions with substituted arylboronic acids, illustrating its application in complex organic syntheses (Wustrow & Wise, 1991).
Green Synthesis Methods
- Zhang et al. (2013) demonstrated its use in green chemistry, employing it for the synthesis of derivatives using ionic liquids as green media (Zhang et al., 2013).
Synthesis Optimization for Receptor Agonists
- Jarugu et al. (2018) focused on optimizing its synthesis as an intermediate for nicotinic acetylcholine receptor agonists, emphasizing its role in medicinal chemistry (Jarugu et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 6-bromopyrrolo[3,2-c]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-5-4-8-7-14-10(13)6-9(8)15/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVUYSVJZHVOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CN=C(C=C21)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2488290.png)
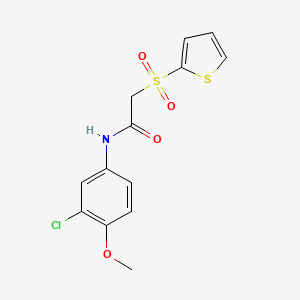
![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488293.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2488294.png)

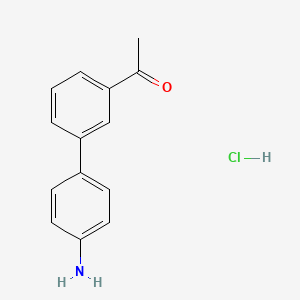
![2-(4-Butoxyphenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2488299.png)
![4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2488300.png)
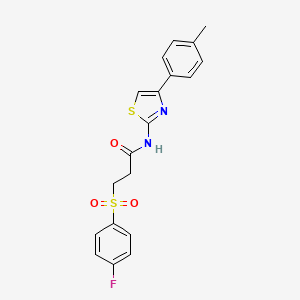
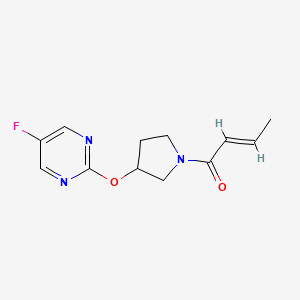
![2-[(3-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488303.png)

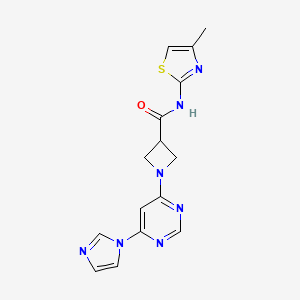
![{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2488311.png)